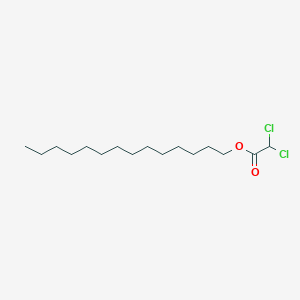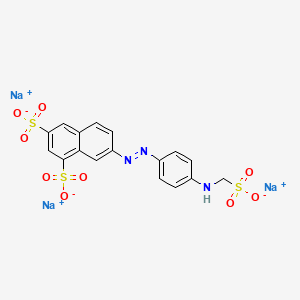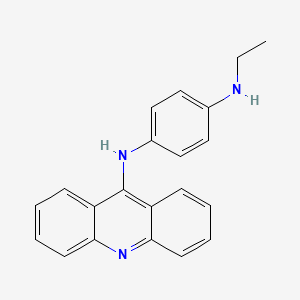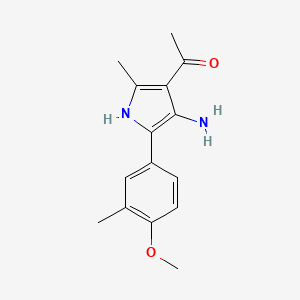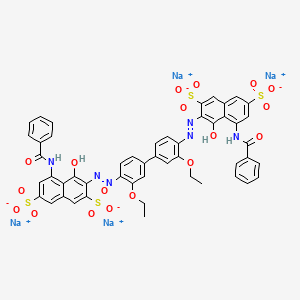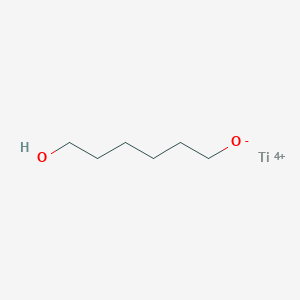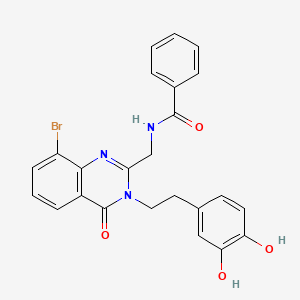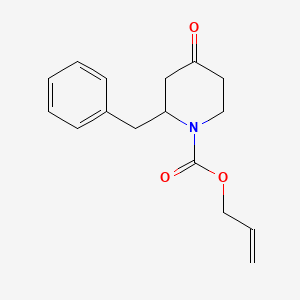![molecular formula C22H23N7O3 B13771825 Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 75125-56-3](/img/structure/B13771825.png)
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound with the molecular formula C22H23N7O3 and a molecular weight of 433.46 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains nitro and cyano substituents, while the other contains a diethylamino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2,5-diethylaminophenyl)butanamide in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors might be used to handle the diazotization and coupling reactions, ensuring consistent product quality and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The nitro and cyano groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: The diethylamino group can be oxidized to form the corresponding N-oxide. This reaction is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen with a catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives.
Applications De Recherche Scientifique
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new dyes and pigments.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties.
Industry: The compound is used in the production of dyes and pigments for textiles, plastics, and other materials
Mécanisme D'action
The mechanism of action of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction to form amines, which can then participate in further chemical reactions.
Nitro and Cyano Groups: These groups can undergo nucleophilic substitution, leading to the formation of various derivatives.
Diethylamino Group: This group can be oxidized to form N-oxides, which can then interact with other molecules in biological systems.
Comparaison Avec Des Composés Similaires
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- can be compared with other azo compounds:
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-: Similar structure but with a dipropylamino group instead of a diethylamino group. This slight difference can lead to variations in chemical reactivity and applications.
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]-: Another similar compound with a dimethylamino group. The smaller alkyl groups can affect the compound’s solubility and reactivity.
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diisopropylamino)phenyl]-: This compound has a diisopropylamino group, which can lead to steric hindrance and affect the compound’s ability to participate in certain reactions.
Propriétés
Numéro CAS |
75125-56-3 |
|---|---|
Formule moléculaire |
C22H23N7O3 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C22H23N7O3/c1-4-7-21(30)25-20-12-17(28(5-2)6-3)8-9-19(20)26-27-22-15(13-23)10-18(29(31)32)11-16(22)14-24/h8-12H,4-7H2,1-3H3,(H,25,30) |
Clé InChI |
IYVJKFRNPLTKPN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


